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Compound of Interest

Compound Name: N-octadecylsulfamide

Cat. No.: B8460878 Get Quote

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the molecular structure of N-
octadecylsulfamide. Due to the limited availability of direct experimental data for this specific

compound, this document synthesizes information from analogous long-chain alkylsulfamides

and related molecules to infer its physicochemical properties, potential synthetic routes, and

prospective biological activities. All quantitative data presented are estimations based on these

related compounds and should be interpreted as such. This guide aims to serve as a

foundational resource for researchers interested in the potential applications of N-
octadecylsulfamide and to provide a starting point for further experimental investigation.

Molecular Structure and Chemical Identity
N-octadecylsulfamide is a chemical compound characterized by a sulfamide core functional

group to which an eighteen-carbon alkyl chain (octadecyl group) is attached to one of the

nitrogen atoms. The other nitrogen atom of the sulfamide group remains unsubstituted.

The basic structural representation is as follows:

Molecular Formula: C₁₈H₄₀N₂O₂S

Molecular Weight: 364.6 g/mol
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For visualization of the molecular structure, the following DOT script can be used to generate a

2D representation.

Caption: 2D Molecular Structure of N-octadecylsulfamide.

Inferred Physicochemical Properties
The following table summarizes the estimated physicochemical properties of N-
octadecylsulfamide, derived from data for long-chain alkanes, alkylamines, and other related

sulfamide derivatives.
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Property Estimated Value Basis for Estimation

Melting Point (°C) 80 - 100

High molecular weight and

potential for hydrogen bonding

suggest a solid at room

temperature. Long-chain

hydrocarbons have increasing

melting points with chain

length.

Boiling Point (°C) > 400 (decomposes)

High molecular weight and

polarity would lead to a very

high boiling point, likely with

decomposition before boiling

under atmospheric pressure.

Solubility

Insoluble in water. Soluble in

non-polar organic solvents

(e.g., hexane, chloroform) and

sparingly soluble in polar

aprotic solvents (e.g., DMSO,

DMF).

The long hydrophobic

octadecyl chain dominates the

molecule's properties, making

it highly non-polar. The polar

sulfamide group may allow for

limited solubility in some polar

organic solvents.

pKa 10 - 12 (for the NH proton)

The electron-withdrawing

sulfonyl group makes the

amide protons acidic, but the

alkyl group is electron-

donating, slightly increasing

the pKa compared to

unsubstituted sulfamide.

LogP > 6

The long alkyl chain will result

in a high octanol-water

partition coefficient, indicating

significant lipophilicity.

Potential Synthetic Approaches
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While a specific, optimized synthesis for N-octadecylsulfamide is not documented in the

reviewed literature, a plausible synthetic route can be proposed based on general methods for

the synthesis of N-alkylsulfamides. A common and effective method involves the reaction of

sulfamoyl chloride with the corresponding primary amine.

Proposed Synthetic Workflow:

Reactants

Reaction

Conditions

Product

Octadecylamine
(C₁₈H₃₇NH₂)

Nucleophilic SubstitutionSulfamoyl Chloride
(ClSO₂NH₂) N-octadecylsulfamideHCl byproduct neutralized by base

Inert Solvent (e.g., DCM, THF)
Base (e.g., Triethylamine)

Room Temperature

Click to download full resolution via product page

Caption: Proposed synthetic workflow for N-octadecylsulfamide.

Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize N-octadecylsulfamide from octadecylamine and sulfamoyl chloride.

Materials:

Octadecylamine (1.0 eq)

Sulfamoyl chloride (1.1 eq)

Triethylamine (1.2 eq)
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Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve octadecylamine in anhydrous DCM.

Addition of Base: Add triethylamine to the solution and stir for 10 minutes at room

temperature.

Addition of Sulfamoyl Chloride: Slowly add a solution of sulfamoyl chloride in anhydrous

DCM to the reaction mixture. The addition should be done dropwise to control any potential

exotherm.

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of

the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

Work-up:

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

Separate the organic layer.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a

hexane/ethyl acetate gradient to yield pure N-octadecylsulfamide.

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, FT-IR, and High-

Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Anticipated Spectroscopic Data
The following table outlines the expected spectroscopic characteristics for N-
octadecylsulfamide based on the analysis of similar long-chain alkyl compounds and

sulfamide derivatives.
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Spectroscopic Technique Expected Features

¹H NMR

- ~0.88 ppm (triplet, 3H): Terminal methyl group

of the octadecyl chain. - ~1.25 ppm (broad

singlet, ~30H): Methylene protons (-CH₂-) of the

bulk alkyl chain. - ~1.55 ppm (multiplet, 2H):

Methylene protons beta to the nitrogen (-CH₂-

CH₂-NH-). - ~2.9-3.1 ppm (multiplet, 2H):

Methylene protons alpha to the nitrogen (-CH₂-

NH-). - ~4.5-5.0 ppm (broad singlet, 2H):

Protons of the unsubstituted amine of the

sulfamide (-SO₂-NH₂). - ~5.0-5.5 ppm (broad

singlet or triplet, 1H): Proton of the substituted

amine (-NH-SO₂-).

¹³C NMR

- ~14.1 ppm: Terminal methyl carbon. - ~22.7 -

31.9 ppm: Bulk methylene carbons of the alkyl

chain. - ~43-45 ppm: Methylene carbon alpha to

the nitrogen.

FT-IR (cm⁻¹)

- ~3400-3200: N-H stretching vibrations (two

bands for -NH₂ and one for -NH-). - ~2920 and

~2850: C-H stretching vibrations of the alkyl

chain. - ~1330 and ~1150: Asymmetric and

symmetric S=O stretching vibrations of the

sulfonyl group.

Mass Spectrometry (HRMS)
- [M+H]⁺: Expected at m/z 365.2832. - [M+Na]⁺:

Expected at m/z 387.2651.

Potential Biological Activity and Signaling Pathways
Direct biological studies on N-octadecylsulfamide are not available. However, the structural

features of the molecule, particularly the long, lipophilic alkyl chain, allow for informed

speculation on its potential biological roles. Long-chain fatty acids and their derivatives are

known to interact with various cellular components and signaling pathways.
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It is plausible that N-octadecylsulfamide could interact with cell membranes due to its

amphipathic nature, potentially disrupting membrane integrity or modulating the function of

membrane-bound proteins. Furthermore, molecules with long alkyl chains can act as ligands

for nuclear receptors or other lipid-sensing proteins.

Hypothesized Signaling Pathway Interaction:

Cell

Cell Membrane Cytoplasm

Nucleus

Membrane Protein Intracellular Receptor

Gene Expression

Regulation

N-octadecylsulfamide

Modulation Binding

Click to download full resolution via product page

Caption: Hypothesized cellular interactions of N-octadecylsulfamide.

Conclusion and Future Directions
N-octadecylsulfamide represents an understudied molecule with potential for further

investigation. This technical guide provides a foundational understanding of its structure and

inferred properties based on current chemical knowledge of related compounds. Future

research should focus on the experimental validation of the proposed synthetic route and the

comprehensive characterization of its physicochemical and spectroscopic properties.
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Furthermore, biological screening of N-octadecylsulfamide is warranted to explore its

potential as a bioactive agent, particularly in areas where long-chain lipids are known to play a

role.

Disclaimer
The information presented in this document, particularly the quantitative data and experimental

protocols, is based on scientific inference from related chemical structures and has not been

experimentally verified for N-octadecylsulfamide itself. This guide should be used for

informational and research planning purposes only. All laboratory work should be conducted

with appropriate safety precautions and by qualified personnel.

To cite this document: BenchChem. [N-Octadecylsulfamide: A Technical Guide to its
Molecular Structure and Inferred Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8460878#n-octadecylsulfamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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